molecular formula C17H28N4O2 B6808842 N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylpiperidine-3-carboxamide

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylpiperidine-3-carboxamide

Cat. No.: B6808842
M. Wt: 320.4 g/mol
InChI Key: FMIZRMPATLBRAE-WUCCLRPBSA-N
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Description

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylpiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, an oxane ring, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-3-21-10-9-19-16(21)15-14(7-5-11-23-15)20-17(22)13-6-4-8-18-12(13)2/h9-10,12-15,18H,3-8,11H2,1-2H3,(H,20,22)/t12?,13?,14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIZRMPATLBRAE-WUCCLRPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)NC(=O)C3CCCNC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)C3CCCNC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylpiperidine-3-carboxamide involves multiple steps, including the formation of the imidazole and oxane rings, followed by their integration into the piperidine framework. The synthetic route typically involves:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxane Ring: This step often involves the use of epoxides or other cyclic ethers, which are then subjected to ring-opening reactions.

    Integration into the Piperidine Framework: The final step involves the coupling of the imidazole and oxane rings with a piperidine derivative, often using amide bond formation reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylpiperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methylpiperidine-3-carboxamide can be compared with other similar compounds, such as:

  • N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-6-methylthieno[2,3-d]pyrimidin-4-amine
  • N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-4-methylpyrimidin-2-amine

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

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